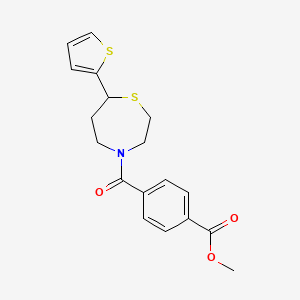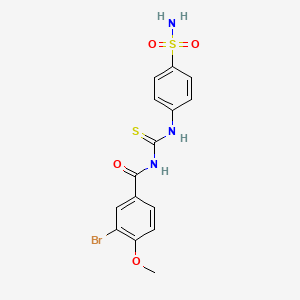![molecular formula C18H23N3O8 B2610436 N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-(2,2-dimethoxyethyl)oxalamide CAS No. 874805-54-6](/img/structure/B2610436.png)
N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-(2,2-dimethoxyethyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-(2,2-dimethoxyethyl)oxalamide is a complex organic compound featuring a benzo[d][1,3]dioxole moiety, an oxazolidin ring, and an oxalamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-(2,2-dimethoxyethyl)oxalamide typically involves multiple steps. One common approach starts with the preparation of the benzo[d][1,3]dioxole moiety, which can be synthesized from catechol and disubstituted halomethanes . The oxazolidin ring can be formed through cyclization reactions involving appropriate amines and carbonyl compounds . The final step involves coupling the benzo[d][1,3]dioxole and oxazolidin intermediates with oxalamide under suitable conditions, such as using coupling reagents like EDCI or DCC in the presence of a base .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.
Analyse Des Réactions Chimiques
Types of Reactions
N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-(2,2-dimethoxyethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized to form quinones under strong oxidizing conditions.
Reduction: The oxazolidin ring can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxazolidin ring and the benzo[d][1,3]dioxole moiety.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzo[d][1,3]dioxole moiety can yield quinones, while reduction of the oxazolidin ring can produce primary or secondary amines .
Applications De Recherche Scientifique
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting cancer or infectious diseases.
Materials Science: The unique structural features of this compound make it a candidate for the development of new materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study various biological processes, including enzyme activity and protein interactions.
Mécanisme D'action
The mechanism of action of N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-(2,2-dimethoxyethyl)oxalamide involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes or disrupt protein-protein interactions, leading to therapeutic effects . The benzo[d][1,3]dioxole moiety can interact with aromatic residues in proteins, while the oxazolidin ring can form hydrogen bonds with active site residues .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other benzo[d][1,3]dioxole derivatives and oxazolidin-containing molecules. Examples include:
Benzo[d][1,3]dioxole derivatives: Compounds like piperonal and safrole, which also contain the benzo[d][1,3]dioxole moiety.
Oxazolidin-containing molecules: Compounds like linezolid, an antibiotic that contains an oxazolidin ring.
Uniqueness
N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-(2,2-dimethoxyethyl)oxalamide is unique due to its combination of structural features, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for both research and potential therapeutic applications .
Propriétés
IUPAC Name |
N-[[3-(1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl]-N'-(2,2-dimethoxyethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O8/c1-25-15(26-2)9-20-17(23)16(22)19-8-14-21(5-6-27-14)18(24)11-3-4-12-13(7-11)29-10-28-12/h3-4,7,14-15H,5-6,8-10H2,1-2H3,(H,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXRBEHWIEZJOBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C(=O)NCC1N(CCO1)C(=O)C2=CC3=C(C=C2)OCO3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-Methoxy-6-{[(5-methyl-2-pyridinyl)amino]methyl}benzenol](/img/structure/B2610353.png)
![2-[7-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-(3-phenylpropyl)acetamide](/img/structure/B2610357.png)
![3,4-difluoro-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2610358.png)
![6-(3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)-1,3-dimethyl-7-propyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B2610362.png)
![5-chloro-3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2610363.png)
![3-(4-Fluorobenzoyl)-1-[(4-fluorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one](/img/structure/B2610365.png)
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-(2-methoxypyridin-3-yl)propanamide](/img/structure/B2610366.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide](/img/structure/B2610368.png)





